
3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one
説明
3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one, also known as DMPP, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 92-94 °C and a molecular weight of 174.24 g/mol. DMPP is an important compound in the field of synthetic organic chemistry, as it can be used as a starting material for the synthesis of a wide range of compounds.
科学的研究の応用
Synthetic Methodologies and Structural Characterization
- Synthesis and Structural Characterization : The compound 3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one serves as a versatile intermediate in synthetic chemistry, facilitating the construction of complex molecules. For instance, it has been utilized in the synthesis of beta-foldamers, showcasing its role in building molecules with precise conformational properties. Such foldamers have been characterized by NMR analysis and molecular dynamics simulations, indicating their potential in various scientific and technological applications (Menegazzo et al., 2006).
Catalysis and Functionalization
- Regio- and Stereospecific Synthesis : This compound also plays a critical role in catalytic processes, as demonstrated by its involvement in the regio- and stereospecific synthesis of C-3 functionalized proline derivatives. This is achieved through palladium-catalyzed directed C(sp3)-H arylation, highlighting its utility in the efficient and selective functionalization of molecules, a vital aspect of drug discovery and material science (Affron et al., 2014).
Material Science and Corrosion Inhibition
- Corrosion Inhibition of Metals : Beyond organic synthesis, derivatives of this compound have been explored for their corrosion inhibition properties. Research into pyridine derivatives, for instance, has shown significant potential in protecting mild steel against corrosion in acidic environments. This application is critical in extending the lifespan of metal components in industrial systems, suggesting the broader relevance of this compound in materials science (Ansari et al., 2015).
Pharmaceuticals and Drug Design
- Synthesis of Drug-like Molecules : The compound's framework has been adapted in the synthesis of drug-like molecules, as seen in the development of azetidine analogs of ezetimibe. This showcases the compound's utility in pharmaceutical research, where its structural motif is leveraged to create novel therapeutic agents with potential clinical applications (de Figueiredo et al., 2006).
作用機序
Target of action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation and ipso-oxidation .
Result of action
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
生化学分析
Biochemical Properties
3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their function and activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The interactions of this compound with these biomolecules are essential for understanding its biochemical properties and potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins . These cellular effects are crucial for understanding the compound’s potential therapeutic benefits and mechanisms of action.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity . For example, it may inhibit the activity of cytochrome P450 enzymes, leading to changes in drug metabolism and detoxification processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are essential for understanding how this compound exerts its effects and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Additionally, long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s stability and potential long-term effects in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as anti-inflammatory and anticancer activities . Higher doses may lead to toxic or adverse effects, such as liver and kidney damage . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics and therapeutic potential . This compound can be transported across cell membranes by specific transporters and binding proteins, which regulate its localization and accumulation within cells . Additionally, this compound can be distributed to various tissues, where it may exert its biological effects. Understanding the transport and distribution of this compound is crucial for predicting its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function within cells . This compound can be targeted to specific compartments or organelles by targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and RNA to regulate gene expression. Additionally, this compound may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for predicting its biological activity and potential therapeutic applications.
特性
IUPAC Name |
3-amino-1-(2-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSOLIMBKIINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)


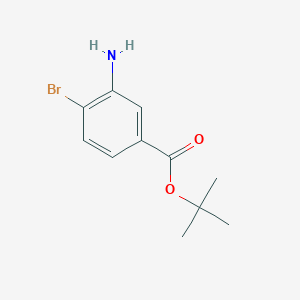

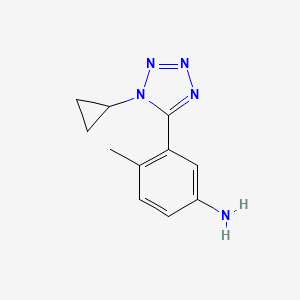


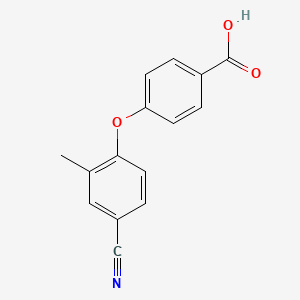
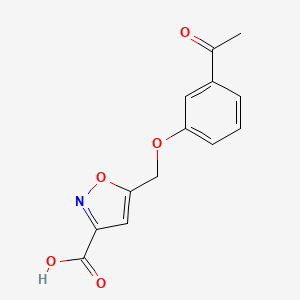
![5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1526781.png)
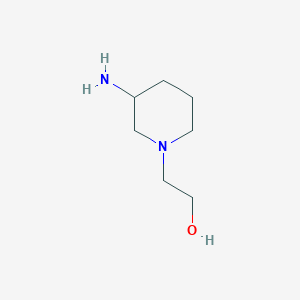

![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)